molecular formula C9H13NOS B1466476 4-(Thiophen-3-yl)oxan-4-amine CAS No. 1485605-65-9

4-(Thiophen-3-yl)oxan-4-amine

Cat. No.: B1466476
CAS No.: 1485605-65-9
M. Wt: 183.27 g/mol
InChI Key: QQZAIFDAEUMCBE-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)oxan-4-amine is a chemical compound with the molecular formula C10H13NOS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an oxane (tetrahydropyran) ring with an amine group at the 4-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Thiophen-3-yl)oxan-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological activities . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to altered gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism also involves changes in the conformation of target proteins, which can affect their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged inhibition or activation of specific enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites. For example, thiophene derivatives have been shown to influence the activity of enzymes involved in oxidative stress responses and energy metabolism . These interactions can lead to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, thiophene derivatives have been found to interact with membrane transporters, facilitating their uptake and distribution within cells . The compound’s ability to bind to specific proteins also influences its intracellular localization and biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, thiophene derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression . The subcellular localization of this compound is crucial for its role in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)oxan-4-amine can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with oxane precursors. For example, a thiophene derivative can be reacted with a tetrahydropyran derivative under specific conditions to form the desired compound. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the oxane ring.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiophene or oxane derivatives.

    Substitution: Acylated or alkylated amine derivatives.

Scientific Research Applications

4-(Thiophen-3-yl)oxan-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene-containing molecules with biological targets.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler compound with a five-membered ring containing one sulfur atom.

    Tetrahydropyran: A six-membered ring containing one oxygen atom.

    4-(Thiophen-2-yl)oxan-4-amine: A similar compound with the thiophene ring attached at the 2-position instead of the 3-position.

Uniqueness

4-(Thiophen-3-yl)oxan-4-amine is unique due to the specific positioning of the thiophene ring and the amine group on the oxane ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-thiophen-3-yloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c10-9(2-4-11-5-3-9)8-1-6-12-7-8/h1,6-7H,2-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZAIFDAEUMCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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